tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Description
tert-Butyl (1-acetylpiperidin-4-yl)carbamate (CAS RN: 283167-28-2) is a piperidine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group and an acetyl moiety at the 1-position of the piperidine ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly for modifying amine functionalities while preserving reactivity during multi-step reactions . Its synthesis involves the acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride (Ac₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, followed by purification via acid-mediated deprotection . Characterization by ¹H NMR and LCMS confirms its structural integrity, with typical signals for the Boc group (δ ~1.4 ppm, singlet) and acetyl proton (δ ~2.1 ppm, singlet) .
Properties
IUPAC Name |
tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZMQXSIQUIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627979 | |
| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283167-28-2 | |
| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Disconnection Strategy
The target molecule can be dissected into two key fragments:
-
Piperidin-4-amine backbone : Serves as the core structure.
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Protecting groups : The acetyl and Boc groups are introduced sequentially to avoid interference.
Retrosynthetic considerations favor a route beginning with piperidin-4-one derivatives due to their commercial availability and well-established functionalization pathways.
Stepwise Synthesis and Optimization
Reductive Amination of 1-Benzylpiperidin-4-one
The synthesis begins with the reductive amination of 1-benzylpiperidin-4-one using ammonia and Raney nickel as a catalyst. This step generates 1-benzylpiperidin-4-amine, a protected intermediate that prevents unwanted side reactions during subsequent steps.
Reaction Conditions :
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Catalyst : Raney nickel (5–10 wt%)
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Solvent : Methanol or ethanol
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Temperature : 50–60°C
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Pressure : Hydrogen gas (3–5 bar)
The benzyl group acts as a temporary protective moiety, which is later removed via catalytic hydrogenation.
Deprotection of 1-Benzylpiperidin-4-amine
Hydrogenolysis of the benzyl group is performed under mild conditions to yield piperidin-4-amine:
Conditions :
Acetylation of Piperidin-4-amine
The free amine is acetylated using acetic anhydride or acetyl chloride under basic conditions:
Optimized Parameters :
Boc Protection of 1-Acetylpiperidin-4-amine
The secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base:
Key Conditions :
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Solvent : THF or 1,4-dioxane
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Base : Sodium hydroxide (1.1 equivalents)
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Temperature : 10–30°C (ambient conditions)
Process telescoping—skipping intermediate purification—reduces solvent waste and improves throughput. For instance, the crude acetylated product can proceed directly to Boc protection without isolation.
Industrial-Scale Adaptations
Catalytic System Optimization
Replacing Raney nickel with palladium-based catalysts in the reductive amination step enhances reproducibility and reduces metal leaching concerns. However, cost constraints often favor Raney nickel for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-acetylpiperidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity
Research indicates that derivatives of tert-butyl carbamate compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar piperidine-derived compounds demonstrate strong antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations comparable to traditional antibiotics . This suggests that tert-butyl (1-acetylpiperidin-4-yl)carbamate may also possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent.
Cholinesterase Inhibition
The introduction of carbamate moieties in piperidine derivatives has been linked to the inhibition of cholinesterase enzymes, which play critical roles in neurotransmission. For example, studies have demonstrated that certain piperidine-derived compounds can act as dual inhibitors of butyrylcholinesterase and monoamine oxidase B, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's . The mechanism involves covalent binding to the active site of the enzyme, indicating that this compound could be explored for similar applications.
Cancer Research
PRMT5 Inhibition
Recent patents highlight the use of this compound as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. Inhibiting PRMT5 has been shown to induce apoptosis in cancer cells and modulate the expression of tumor suppressor genes . This positions this compound as a candidate for developing novel cancer therapeutics.
Inflammation Modulation
NLRP3 Inflammasome Inhibition
In vitro studies have evaluated the effects of piperidine derivatives on NLRP3 inflammasome activation, which is crucial in inflammatory responses. Compounds derived from tert-butyl piperidin-4-ylcarbamate have been tested for their ability to prevent NLRP3-dependent pyroptosis in macrophages, indicating a potential role in managing inflammatory diseases . The modulation of this pathway could lead to new treatments for conditions characterized by chronic inflammation.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1-acetylpiperidine with tert-butyl chloroformate under controlled conditions. The reaction yields high purity products suitable for further biological testing. Key parameters influencing yield and purity include reaction temperature, solvent choice, and time .
| Synthesis Parameters | Details |
|---|---|
| Starting Material | 1-Acetylpiperidine |
| Reagent | Tert-butyl chloroformate |
| Solvent | Dioxane or DMF |
| Temperature | 0 °C to room temperature |
| Yield | Typically >90% |
Case Studies and Research Findings
Several studies have documented the biological activities associated with compounds related to this compound:
- Antimicrobial Efficacy: A study demonstrated that structurally similar compounds exhibited effective antibacterial properties against resistant strains at concentrations as low as 0.78 μg/mL .
- Cholinesterase Inhibition: Research identified dual inhibitors with significant binding affinities for cholinesterase enzymes, suggesting therapeutic potential for neurodegenerative disorders .
- Cancer Therapeutics: Patented research has outlined the mechanism by which PRMT5 inhibitors can induce cell death in various cancer cell lines, emphasizing the need for further exploration into piperidine derivatives .
Mechanism of Action
The mechanism of action of tert-Butyl (1-acetylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between tert-butyl (1-acetylpiperidin-4-yl)carbamate and analogous compounds:
Detailed Analysis of Key Comparisons
Reactivity and Stability
- Acetyl vs. Cyanopyridinyl Groups: The acetyl group in this compound provides moderate electron-withdrawing effects, stabilizing the carbamate during acidic deprotection .
- Chloronicotinoyl vs. Acetyl: The 2-chloronicotinoyl substituent () increases electrophilicity, making the compound suitable for cross-coupling reactions, whereas the acetyl group favors milder conditions for deprotection .
Solubility and Physicochemical Properties
- The acetyl group in the reference compound improves solubility in polar aprotic solvents (e.g., DCM, THF) compared to the more hydrophobic 4-methylpiperidine analog () .
- The cyanopyridinyl analog () exhibits reduced solubility in water due to its aromatic and polarizable cyano group, limiting its use in aqueous-phase reactions .
Biological Activity
tert-Butyl (1-acetylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H22N2O3. It is primarily recognized for its role as an intermediate in the synthesis of complex molecules and has been studied for its biological activities, particularly in the fields of enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
The biological activity of this compound can be attributed to its structural features, particularly the piperidine ring. Piperidine derivatives are known to exhibit a wide range of biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may contribute to its potential therapeutic effects.
- Antibacterial Activity : Research suggests that similar compounds can induce depolarization of bacterial cytoplasmic membranes, leading to antibacterial effects.
Pharmacological Applications
Research indicates that this compound can be utilized in several pharmacological contexts:
- Neurodegenerative Diseases : A related compound demonstrated significant inhibition of β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology. This compound prevented amyloid beta aggregation and showed protective effects on astrocytes against cytotoxicity induced by Aβ 1-42 .
- Inflammation Modulation : Compounds derived from similar structures have been investigated for their ability to inhibit NLRP3 inflammasome activation, which plays a role in inflammatory responses .
Case Studies
Several studies have highlighted the biological activity of this compound and related compounds:
- Study on Alzheimer’s Disease : In vitro studies revealed that a derivative compound (M4) could protect astrocytes from Aβ-induced cell death and inhibit amyloidogenesis. M4 showed a 100% cell viability at 100 μM concentration and significantly reduced TNF-α levels in treated astrocytes .
- NLRP3 Inhibition : Another study explored the ability of structurally similar compounds to inhibit IL-1β release in macrophages stimulated with LPS/ATP. The results indicated that these compounds could effectively reduce pyroptosis, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane).
- Optimize stoichiometry to avoid over-acetylation (e.g., 1.1 eq acetyl chloride per amine).
Basic: How can the purity and structural integrity of this compound be validated?
Q. Methodological Answer :
- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve the structure .
- Spectroscopy :
- ¹H/¹³C NMR : Compare acetyl (δ ~2.1 ppm, singlet) and tert-butyl (δ ~1.4 ppm, singlet) signals to literature .
- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to confirm molecular ion ([M+H]+ ~285.2).
Advanced: How to resolve contradictory solubility data in polar vs. non-polar solvents?
Q. Methodological Answer :
- Hypothesis : Contradictions may arise from polymorphic forms or residual solvents.
- Experimental Design :
Q. Example Data :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DCM | 120 | Clear |
| Water | <1 | Cloudy |
Advanced: How to optimize reaction yield when scaling up synthesis?
Q. Methodological Answer :
- Challenges : Exothermic acetylation and Boc-deprotection side reactions.
- Solutions :
Q. Optimized Conditions :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Temperature | 25°C | 20°C |
| Reaction Time | 12 hr | 8 hr |
| Yield | 65% | 78% |
Advanced: How to analyze discrepancies in crystallographic vs. computational models?
Q. Methodological Answer :
- Root Cause : Differences may arise from dynamic effects (e.g., piperidine ring puckering) not captured in static DFT calculations.
- Protocol :
Q. Key Finding :
- Crystallographic data shows a chair conformation, while MD simulations suggest occasional boat transitions .
Advanced: What strategies mitigate decomposition during long-term storage?
Q. Methodological Answer :
Q. Stability Data :
| Condition | Degradation (6 months) |
|---|---|
| 25°C, ambient air | 25% |
| -20°C, argon | <5% |
Advanced: How to assess biological target interactions using this compound?
Q. Methodological Answer :
- Assay Design :
- SPR/BLI : Immobilize target proteins (e.g., kinases) to measure binding kinetics.
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy .
- Data Interpretation :
Advanced: How to resolve enantiomeric excess (ee) in chiral derivatives?
Q. Methodological Answer :
Q. Example Results :
| Derivative | ee (%) |
|---|---|
| R-enantiomer | 98.5 |
| S-enantiomer | 1.2 |
Advanced: How to apply green chemistry principles to its synthesis?
Q. Methodological Answer :
Q. E-factor Improvement :
| Metric | Traditional | Green Protocol |
|---|---|---|
| Solvent Waste (L/kg) | 120 | 45 |
Advanced: How to validate computational docking studies with experimental data?
Q. Methodological Answer :
Q. Correlation Analysis :
| Method | ΔG (kcal/mol) |
|---|---|
| Docking | -8.2 |
| ITC | -7.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
